2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine is a chemical compound with the CAS number 1342102-32-2. Its molecular formula is and it has a molecular weight of 229.32 g/mol . This compound belongs to the class of morpholine derivatives, which are characterized by a morpholine ring—a six-membered ring containing both oxygen and nitrogen atoms. Morpholine derivatives are often studied for their biological activities and potential pharmaceutical applications.
The synthesis of 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine can be approached through several methods, typically involving the reaction of morpholine with appropriate alkylating agents. One common method includes:
The precise conditions (e.g., temperature, solvent, time) would need to be optimized based on laboratory capabilities and desired yield.
The molecular structure of 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine features:
2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in research or pharmaceuticals.
The specific interactions would depend on the structural modifications present in this compound compared to other known morpholines.
While specific data on physical properties like density and boiling point are not available, general properties can be inferred:
2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine has potential applications in various scientific fields:
Morpholine (1-oxa-4-azacyclohexane) is a privileged heterocycle in medicinal chemistry due to its versatile physicochemical and pharmacokinetic properties. Its incorporation enhances aqueous solubility of lipophilic scaffolds while contributing to metabolic stability and target affinity [2] [4]. Over 100 FDA-approved drugs contain this scaffold, including antivirals (e.g., levofloxacin), antidepressants (reboxetine), and anticancer agents (gefitinib) [2] [4]. The morpholine ring’s ability to act as a hydrogen bond acceptor and its moderate basicity (pKa ≈ 8.4) facilitate interactions with biological targets such as kinase ATP-binding sites and protease active domains [4].
For 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine, the morpholine moiety serves as a metabolic stabilizer and solubility enhancer. The ether-linked cyclohexylmethoxy extension provides conformational flexibility, enabling optimal positioning in hydrophobic binding pockets [1] [6]. This dual-domain architecture aligns with drug design principles where morpholine improves pharmacokinetics while appended cycloaliphatic ethers modulate membrane permeability [4].
Table 1: Roles of Morpholine in Bioactive Molecule Design
Property | Impact on Drug Design | Example in Target Compound |
---|---|---|
Solubility Enhancement | Increases bioavailability of lipophilic scaffolds | Cyclohexylmethoxy linkage polarity modulation |
Metabolic Stability | Reduces rapid oxidative clearance (vs. piperazine) | Resistance to CYP3A4-mediated degradation |
Conformational Rigidity | Preorganizes molecule for target binding | Defined orientation of methoxycyclohexyl domain |
Hydrogen Bond Acceptor | Facilitates interactions with enzymatic active sites | Morpholine oxygen coordinates catalytic residues |
The 3-methoxycyclohexylmethoxy moiety in the target compound introduces stereochemical complexity and modulates electronic properties. Synthesis typically proceeds via nucleophilic substitution between chloromethylated cyclohexane precursors and morpholine under basic conditions [1] [7]. Key modifications include:
Recent advances employ photoredox-catalyzed radical coupling, where alkyl pinacol boronates of cyclohexanol derivatives react with morpholine-derived imine scavengers (e.g., 2g in [7]) under blue light irradiation. This transition-metal-free method achieves higher functional group tolerance than classical Cu-catalyzed aminations [7].
Conjugation of morpholine to the alkoxycyclohexane scaffold employs both nucleophilic and radical strategies:
Table 2: Catalytic Methods for Morpholine Conjugation
Method | Conditions | Yield Range | Advantages |
---|---|---|---|
Nucleophilic Substitution | K₂CO₃/DMF, 80°C | 60–75% | No specialized catalysts |
Lewis Acid Catalysis | ZnCl₂/CH₂Cl₂, 25°C | 70–82% | Mild temperature, minimal isomerization |
Photoredox Amination | 4-CzIPN (2 mol%), Blue LEDs, MeCN, 25°C | 85–93% | Functional group tolerance, stereoretentive |
Reductive Amination | NaBH₄/MeOH, 0°C | 55–68% | Avoids alkyl halide intermediates |
The 3-methoxycyclohexyl group introduces three stereogenic centers (C1, C3, C4), making stereoselective synthesis critical:
The target compound’s bioactive conformation favors the equatorial 3-methoxy group to minimize 1,3-diaxial interactions. Molecular modeling indicates the (1R,3S) diastereomer binds cathepsin B 5-fold more tightly than (1R,3R) due to optimal morpholine-oxygen positioning [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: